molecular formula C20H24N2O4 B4065129 6-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid

6-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid

Cat. No. B4065129
M. Wt: 356.4 g/mol
InChI Key: XLQUTUSBPFBIPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid is a useful research compound. Its molecular formula is C20H24N2O4 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound 6-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid is 356.17360725 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactivity

  • Synthetic Pathways: Researchers have developed synthetic pathways for carbocyclic and heterocyclic β-aminocarboxylic acids, highlighting their significance in producing pharmacologically relevant compounds. These compounds are pivotal in creating β-lactams and other bioactive entities, demonstrating antifungal, antibacterial, and analgesic activities (L. Kiss & F. Fülöp, 2014).
  • Aza-Prins Cyclization: The iron(III) halide-promoted aza-Prins cyclization process is utilized to synthesize six-membered azacycles, including piperidine, which is a core structure in many pharmacologically significant compounds (C. Bolm et al., 2004).
  • Anti-inflammatory Activity: Certain 6-aryl-4-oxohexanoic acids have been synthesized and tested for their anti-inflammatory activities, demonstrating potential as non-steroidal anti-inflammatory drugs (NSAIDs) (K. Abouzid et al., 2007).

Chemical Stability and Reactivity

  • Photolytic Generation of Cations: The photolytic generation of 4-aminophenyl cations in polar media showcases the reactivity and potential for forming diverse organic compounds through electrophilic substitution (B. Guizzardi et al., 2001).
  • Stability of Esters: Studies on the stability of esters of 6′-carbamoylmethylthio-5′-cyano-1′,4′-dihydro-3,4′-bipyridine-3′-carboxylic acids provide insights into the stability and behavior of these compounds under various conditions (H. Kažoka et al., 2007).

Conformational Studies

  • Crystallographic Characterization: Crystallographic studies of 1-aminocyclohexane-1-carboxylic acid and its derivatives have contributed to understanding the conformational preferences of cyclohexane rings in these molecules, which is essential for their incorporation into larger, bioactive molecules (G. Valle et al., 1988).

properties

IUPAC Name

6-[[4-(piperidine-1-carbonyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c23-18(16-6-2-3-7-17(16)20(25)26)21-15-10-8-14(9-11-15)19(24)22-12-4-1-5-13-22/h2-3,8-11,16-17H,1,4-7,12-13H2,(H,21,23)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQUTUSBPFBIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
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6-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
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6-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
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6-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
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6-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
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6-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid

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